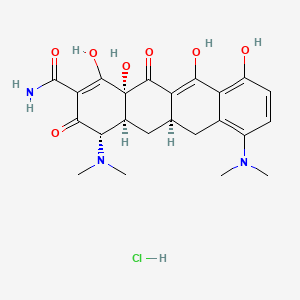

Minocycline hydrochloride

Description

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9-,11-,17-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJXVDPDEQKTCV-VQAITOIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10118-90-8 (Parent) | |

| Record name | Minocycline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044545 | |

| Record name | Minocycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13614-98-7 | |

| Record name | Minocycline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MINOCYCLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Minocycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINOCYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0020414E5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Minocycline Hydrochloride's Mechanism of Action in Neuroinflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Minocycline, a second-generation, semi-synthetic tetracycline antibiotic, has garnered significant attention for its potent neuroprotective and anti-inflammatory properties, which are independent of its antimicrobial activity. Its high lipophilicity allows it to readily cross the blood-brain barrier, making it a compelling candidate for treating a spectrum of neurological disorders underpinned by neuroinflammatory processes. This technical guide provides an in-depth exploration of the core molecular mechanisms through which minocycline hydrochloride exerts its effects in neuroinflammation. We will dissect its influence on microglial activation, key intracellular signaling pathways, apoptosis, and the activity of matrix metalloproteinases. This document consolidates quantitative data, detailed experimental protocols, and visual pathways to serve as a comprehensive resource for researchers in the field.

Core Mechanisms of Action in Neuroinflammation

Minocycline's neuroprotective effects are multifaceted, targeting several key components of the neuroinflammatory cascade.

Inhibition of Microglial Activation and Polarization

A primary mechanism of minocycline is its direct inhibition of microglial activation.[1] Microglia, the resident immune cells of the central nervous system (CNS), can adopt different functional phenotypes. In the context of neuroinflammation, a key distinction is made between the pro-inflammatory (M1) and anti-inflammatory (M2) states. Minocycline selectively inhibits the polarization of microglia towards the neurotoxic M1 phenotype, characterized by the release of pro-inflammatory cytokines, without affecting the beneficial M2 phenotype.[2] This targeted suppression is critical, as it reduces the production of neurotoxic mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) that are released by activated microglia.[3][4]

Modulation of Key Inflammatory Signaling Pathways

Minocycline intervenes in critical intracellular signaling cascades that orchestrate the inflammatory response.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a key transducer of inflammatory signals in microglia. Upon activation by stimuli like lipopolysaccharide (LPS), p38 MAPK is phosphorylated, leading to the downstream activation of transcription factors and the production of inflammatory cytokines. Minocycline has been shown to potently inhibit the phosphorylation of p38 MAPK in microglia, thereby blocking this signaling cascade.[1][5][6] This inhibition occurs at nanomolar to low micromolar concentrations, highlighting it as a principal mode of action.[1][6][7]

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a master regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators. Minocycline suppresses NF-κB activation, in part by inhibiting the upstream Toll-like receptor 2 (TLR2) and TLR4 signaling pathways that respond to bacterial components like LPS.[2][8]

-

Signal Transducer and Activator of Transcription (STAT) Pathway: Minocycline has also been shown to inhibit the activation of the STAT3 signaling pathway in microglia.[2] LTA-induced STAT3 phosphorylation is significantly reduced by minocycline pretreatment, which in turn decreases the expression of downstream targets like GLS1 and pro-inflammatory cytokines.[2]

Inhibition of Apoptotic Pathways

Beyond its anti-inflammatory effects, minocycline confers direct neuroprotection by inhibiting neuronal apoptosis.[9][10] This is achieved through modulation of both caspase-dependent and -independent mitochondrial cell death pathways.[11][12]

-

Mitochondrial Stabilization: Minocycline helps to stabilize the mitochondrial membrane, preventing the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[10][11][12]

-

Regulation of Bcl-2 Family Proteins: It modulates the balance of the Bcl-2 family of proteins, leading to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[9]

-

Caspase Inhibition: Minocycline directly inhibits the expression and activity of key executioner caspases, including caspase-1 and caspase-3.[12][13] It also inhibits the activation of initiator caspases such as caspase-8 and caspase-9.[12]

Regulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases, particularly MMP-2 and MMP-9, are enzymes that degrade components of the extracellular matrix and the basal lamina of the blood-brain barrier (BBB). Their overactivity during neuroinflammation contributes to BBB breakdown and immune cell infiltration. Minocycline is a known inhibitor of MMPs.[14] While it can directly inhibit MMP-9 activity at higher concentrations, a more nuanced mechanism involves the upregulation of endogenous Tissue Inhibitors of Metalloproteinases (TIMPs). This action effectively reduces the net proteolytic activity of MMPs in the CNS.

Key Signaling Pathways Modulated by Minocycline

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways where minocycline exerts its inhibitory effects.

Caption: Minocycline inhibits the phosphorylation of p38 MAPK in microglia.

Caption: Minocycline suppresses the NF-κB pathway by inhibiting IKK activation.

Caption: Minocycline inhibits multiple points in the neuronal apoptotic cascade.

Quantitative Efficacy Data

The following tables summarize key quantitative data from in vitro studies, demonstrating the potency of minocycline in inhibiting various components of the neuroinflammatory and neurodegenerative process.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Minocycline

| Target | Cell/System Type | Stimulus | Minocycline Concentration | Result |

|---|---|---|---|---|

| MMP-9 Activity | U-937 cell culture medium | - | 10.7 µM | IC₅₀ (50% inhibitory concentration)[15][16] |

| MMP-9 Activity | THP-1 cell gelatin degradation assay | - | 272 µM | IC₅₀ [17] |

| MMP-9 Activity | Gelatin Zymography | - | 20 µM | 61% inhibition of activity[15] |

| IL-6 Secretion | BV-2 microglia | LPS | Dose-dependent | Significant reduction in IL-6 protein levels[8] |

| TNF-α, IL-1β, NO Release | Primary retinal microglia | LPS | Not specified | Significant inhibition of release[3][18] |

| TNF-α Secretion | Primary microglia | LPS (10 µg/ml) | Not specified | Significant prevention of TNF-α generation[19] |

Table 2: In Vitro Inhibition of Signaling and Apoptotic Proteins by Minocycline

| Target | Cell/System Type | Stimulus | Minocycline Concentration | Result |

|---|---|---|---|---|

| p-p38 MAPK | BV-2 microglia | LPS (1 µg/ml) | 1 and 5 nM | Significant inhibition of p38 phosphorylation[7] |

| p-p38 MAPK | Primary spinal cord cultures | Glutamate (500 µM) | 0.02 µM | Decreased number of p-p38 immunoreactive microglia[1][6] |

| Caspase-3 Activity | Neuron/glia co-cultures | LPS | Not specified | Significant inhibition of LPS-induced caspase-3 activity[4] |

| Caspase-3 Expression | NSCs | Ketamine (100 µM/L) | 50 µM/L | Decreased expression of cleaved caspase-3[13] |

| Caspase-1, -3, -8, -9 | Striatal cells (HD model) | Mutant huntingtin | 10 µM | Effective inhibition of caspase activation[12] |

| Bax / Bcl-2 Ratio | TBI rat model / HT22 cells | Mechanical injury | Not specified | Downregulated Bax, upregulated Bcl-2 protein levels[9] |

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments cited in the literature to study the effects of minocycline on neuroinflammation.

Caption: General workflow for in vitro studies of minocycline's effects.

Protocol 1: In Vitro Microglial Activation and Inhibition Assay

This protocol describes a typical experiment to assess minocycline's ability to inhibit LPS-induced inflammation in a microglial cell line (e.g., BV-2).

-

Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[20]

-

Minocycline Pre-treatment: Prepare stock solutions of this compound in sterile water. Two hours prior to LPS stimulation, replace the culture medium with fresh medium containing either vehicle (sterile water) or the desired final concentrations of minocycline (e.g., 1 nM to 50 µM).[13][20]

-

LPS Stimulation: Add lipopolysaccharide (LPS from E. coli O55:B5) to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group (vehicle only, no LPS) and a positive control group (vehicle + LPS).[20]

-

Incubation: Incubate the cells for a specified period depending on the endpoint. For gene expression analysis (RT-qPCR), a 4-6 hour incubation is typical. For cytokine secretion (ELISA) and protein expression (Western Blot), a 24-hour incubation is common.[8]

-

Sample Collection & Analysis:

-

Supernatant: Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6) via ELISA kits according to the manufacturer's instructions. Measure nitric oxide production using the Griess reagent.

-

Cell Lysate: Wash the cells with cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Use the lysate for Western Blot analysis or RT-qPCR to measure protein and mRNA levels of inflammatory markers, respectively.

-

Protocol 2: Lipopolysaccharide (LPS)-Induced In Vivo Neuroinflammation Model

This protocol outlines a common method to induce systemic inflammation and subsequent neuroinflammation in mice to test the efficacy of minocycline in vivo.

-

Animals: Use adult male BALB/c mice (8-10 weeks old). House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Minocycline Administration: Administer minocycline (e.g., 50 mg/kg) or vehicle (sterile saline) via intraperitoneal (i.p.) injection once daily for three consecutive days. This pre-treatment regimen allows the drug to reach therapeutic levels in the CNS.[2][8]

-

LPS Challenge: On the third day, approximately 2-4 hours after the final minocycline/vehicle injection, administer a single i.p. injection of LPS (e.g., 0.33 mg/kg to 5 mg/kg).[8][21] The dose can be adjusted to induce acute sickness behavior and neuroinflammation without causing excessive mortality.

-

Behavioral Assessment: Monitor for sickness behaviors (e.g., reduced social exploration, weight loss) and depressive-like behaviors (e.g., anhedonia via sucrose preference test) at various time points (e.g., 2, 4, 8, 24 hours) post-LPS injection.[8][22]

-

Tissue Collection: At a predetermined endpoint (e.g., 4 or 24 hours post-LPS), euthanize the mice. Perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) for histological analysis (e.g., immunohistochemistry for Iba-1 to assess microglial activation, TUNEL staining for apoptosis). For molecular analysis, harvest brains rapidly, dissect regions of interest (e.g., hippocampus, cortex), and snap-freeze for subsequent RT-qPCR or Western Blot analysis.[20]

Protocol 3: Western Blot Analysis for Phosphorylated Proteins (e.g., p-p38)

-

Protein Extraction: Following experimental treatment, lyse cells or homogenized brain tissue in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 4-12% precast Tris-glycine gel and separate the proteins by size via electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-Phospho-p38 MAPK).

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-p38 MAPK) or a housekeeping protein (e.g., GAPDH, β-actin) to normalize the data and confirm equal loading.[17]

Protocol 4: TUNEL Assay for Apoptosis Detection in Brain Tissue

This protocol provides a general framework for performing Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) on PFA-fixed brain sections to detect apoptotic cells.

-

Tissue Preparation: Use brain tissue previously fixed by perfusion with 4% PFA and cryoprotected. Cut cryosections (e.g., 20-30 µm thick) and mount them on charged glass slides.

-

Deparaffinization and Rehydration (if applicable): For paraffin-embedded tissues, deparaffinize sections using xylene and rehydrate through a graded series of ethanol washes.[23]

-

Permeabilization: Wash the sections in PBS. Permeabilize the tissue to allow enzyme access, typically by incubating with Proteinase K solution or 0.25% Triton X-100 in PBS for 15-20 minutes at room temperature.[24][25]

-

Equilibration: Wash the slides and incubate them with an equilibration buffer provided in a commercial TUNEL assay kit for approximately 10 minutes.

-

TdT Labeling Reaction: Prepare the TUNEL reaction mixture containing the Terminal deoxynucleotidyl Transferase (TdT) enzyme and fluorescently-labeled dUTPs (e.g., BrdU, FITC-dUTP). Apply the mixture to the tissue sections, cover with a coverslip, and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[23][24]

-

Washing and Counterstaining: Stop the reaction by washing the slides. If an indirect method is used (e.g., BrdU), an additional step involving incubation with a fluorescently-labeled anti-BrdU antibody is required. Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence, co-localizing with the nuclear counterstain.

Conclusion

This compound exerts its neuroprotective effects in neuroinflammation through a sophisticated and multi-pronged mechanism of action. It is not merely a general anti-inflammatory agent but a targeted modulator of specific cellular phenotypes and intracellular signaling pathways. By selectively inhibiting M1 microglial polarization, suppressing the p38 MAPK and NF-κB signaling cascades, preventing neuronal apoptosis through mitochondrial stabilization, and regulating the activity of matrix metalloproteinases, minocycline addresses several pathological hallmarks of neuroinflammatory diseases. The quantitative data and detailed protocols presented in this guide underscore its potency and provide a robust framework for further research and development. Understanding these core mechanisms is crucial for designing rational therapeutic strategies and advancing minocycline or its derivatives as viable treatments for a range of devastating neurological conditions.

References

- 1. Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Minocycline Ameliorates Staphylococcus aureus-Induced Neuroinflammation and Anxiety-like Behaviors by Regulating the TLR2 and STAT3 Pathways in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minocycline inhibits LPS-induced retinal microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minocycline inhibits apoptotic cell death via attenuation of TNF-alpha expression following iNOS/NO induction by lipopolysaccharide in neuron/glia co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intrathecal minocycline attenuates peripheral inflammation-induced hyperalgesia by inhibiting p38 MAPK in spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Minocycline attenuates lipopolysaccharide (LPS)-induced neuroinflammation, sickness behavior, and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minocycline attenuates neuronal apoptosis and improves motor function after traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minocycline for Acute Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minocycline inhibits caspase-dependent and -independent cell death pathways and is neuroprotective against hippocampal damage after treatment with kainic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Protective Effect of Minocycline Against Ketamine-Induced Injury in Neural Stem Cell: Involvement of PI3K/Akt and Gsk-3 Beta Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MMP-9 in an Exploratory Trial of Intravenous Minocycline for Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. researchgate.net [researchgate.net]

- 17. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and minocycline versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. researchgate.net [researchgate.net]

- 20. Minocycline alleviates LPS-induced cognitive dysfunction in mice by inhibiting the NLRP3/caspase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. genscript.com [genscript.com]

- 24. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

Minocycline Hydrochloride: A Potent Modulator of Matrix Metalloproteinases in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline hydrochloride, a second-generation, semi-synthetic tetracycline antibiotic, has garnered significant attention for its non-antibiotic properties, most notably its ability to inhibit matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] Dysregulation of MMP activity is implicated in a wide array of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This guide provides a comprehensive technical overview of this compound as an MMP inhibitor, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its influence on key signaling pathways.

Mechanism of Action: A Multifaceted Approach

Minocycline's primary mechanism for MMP inhibition lies in its ability to chelate the catalytic zinc ion (Zn²⁺) essential for the enzymatic activity of MMPs.[2] The MMP active site contains a highly conserved zinc-binding motif, and by binding to this zinc ion, minocycline disrupts the catalytic machinery of the enzyme, rendering it inactive.[3] Beyond direct chelation, tetracyclines can also downregulate the expression of certain MMPs and inhibit the oxidative activation of their zymogen forms (pro-MMPs).[4] Some studies also suggest that minocycline may exert its effects through interactions with calcium ions, which are also important for the structural integrity and function of MMPs.

Quantitative Analysis of MMP Inhibition

Minocycline exhibits broad-spectrum inhibitory activity against various MMPs. Its potency varies among the different members of the MMP family. The most extensively studied interaction is with MMP-9, where minocycline has demonstrated potent inhibition.

Inhibitory Concentration (IC50) Values

The following table summarizes the available quantitative data on the inhibitory activity of this compound against various MMPs.

| MMP Target | IC50 (µM) | Cell/Enzyme Source | Assay Method | Reference(s) |

| MMP-9 | 10.7 (7.9 - 14.5) | U-937 cell culture supernatant | Gelatin Zymography | [2][4][5][6] |

| MMP-9 | 272 | Recombinant Human MMP-9 | Gelatin Degradation Assay | [3] |

| MMP-3 | 290 | Recombinant Human Stromelysin | Fluorometric Assay | [7] |

Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme, the substrate used, and the specific assay methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the MMP-inhibitory activity of minocycline.

Gelatin Zymography for MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.

Principle: Samples are electrophoresed on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin. Subsequent staining with Coomassie Brilliant Blue reveals areas of enzymatic activity as clear bands against a blue background.

Detailed Protocol:

-

Sample Preparation:

-

Culture cells (e.g., U-937 monocytes) to produce MMP-9.

-

Collect the cell culture supernatant and centrifuge to remove cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Electrophoresis:

-

Prepare a 7.5% SDS-polyacrylamide gel containing 0.1% (w/v) gelatin.

-

Mix the protein samples with a non-reducing sample buffer.

-

Load equal amounts of protein into the wells of the gel.

-

Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Renaturation and Development:

-

After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature.

-

Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35). To test for inhibition, include various concentrations of this compound in the developing buffer for specific lanes.

-

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1-2 hours.

-

Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands of gelatinolysis are visible against a dark blue background.

-

-

Quantification:

-

Capture an image of the gel and quantify the intensity of the lytic bands using densitometry software (e.g., ImageJ).

-

Calculate the percentage of inhibition for each minocycline concentration relative to the control (no inhibitor).

-

MMP Activity Assay (Fluorometric)

This method provides a quantitative measure of MMP activity using a fluorogenic substrate.

Principle: A quenched fluorogenic substrate is cleaved by active MMPs, releasing a fluorescent signal that is proportional to the enzyme's activity.

Detailed Protocol:

-

Reagents and Materials:

-

Purified active MMP enzyme (e.g., recombinant human MMP-9).

-

Fluorogenic MMP substrate (e.g., DQ-gelatin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35).

-

This compound solutions at various concentrations.

-

96-well black microplate.

-

Fluorometric microplate reader.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the MMP enzyme, and the minocycline solution (or vehicle control).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Monitor the increase in fluorescence over time (kinetic assay) or measure the endpoint fluorescence after a fixed incubation period.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the kinetic data.

-

Determine the percentage of inhibition for each minocycline concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Western Blotting for Signaling Pathway Analysis (ERK1/2 and PI3K/Akt)

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins.

Principle: Proteins from cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the phosphorylated and total forms of the target proteins.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human aortic smooth muscle cells) to near confluence.

-

Serum-starve the cells for 24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an appropriate agonist (e.g., VEGF) to activate the ERK1/2 and PI3K/Akt pathways.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of minocycline on pathway activation.

-

Signaling Pathways and Logical Relationships

Minocycline's inhibitory effects extend beyond direct MMP interaction to the modulation of intracellular signaling pathways that regulate MMP expression and activity.

Inhibition of Pro-Inflammatory Signaling

Minocycline has been shown to suppress the expression of MMPs by inhibiting pro-inflammatory signaling pathways. For instance, it can reduce the expression of MMP-1, MMP-3, and MMP-9 by downregulating the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key transcription factors for these MMPs.

Caption: Minocycline inhibits pro-inflammatory signaling pathways, reducing MMP gene expression.

Downregulation of ERK1/2 and PI3K/Akt Pathways

Several studies have demonstrated that minocycline can inhibit the phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.[3] These pathways are often upregulated in pathological conditions and contribute to increased MMP expression and cell migration.

Caption: Minocycline downregulates the ERK1/2 and PI3K/Akt signaling pathways.

Experimental Workflow for Investigating Minocycline's MMP Inhibitory Effects

A logical workflow for characterizing minocycline as an MMP inhibitor is outlined below.

Caption: A typical experimental workflow for studying minocycline's MMP inhibitory properties.

Conclusion

This compound stands out as a potent, broad-spectrum inhibitor of matrix metalloproteinases with a multifaceted mechanism of action that includes direct enzyme inhibition and modulation of key intracellular signaling pathways. Its ability to suppress MMP activity, particularly that of MMP-9, has positioned it as a valuable tool for preclinical research and a potential therapeutic agent for a variety of MMP-driven pathologies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the full potential of minocycline as a modulator of the extracellular matrix. Further research is warranted to fully elucidate its inhibitory profile against a wider range of MMPs and to translate its promising preclinical efficacy into clinical applications.

References

- 1. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and minocycline versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. brieflands.com [brieflands.com]

- 7. The tetracycline analogs minocycline and doxycycline inhibit angiogenesis in vitro by a non-metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Minocycline Hydrochloride: A Deep Dive into its Role in Microglial Activation and Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Minocycline hydrochloride, a second-generation, semi-synthetic tetracycline antibiotic, has garnered significant attention for its potent anti-inflammatory and neuroprotective properties, largely independent of its antimicrobial activity. A substantial body of preclinical and clinical research has illuminated its profound effects on microglial cells, the resident immune sentinels of the central nervous system (CNS). This technical guide synthesizes the current understanding of minocycline's mechanisms in modulating microglial activation and inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neuroinflammatory and neurodegenerative disorders.

Introduction: Microglia and Neuroinflammation

Microglia are dynamic cells that constantly survey their microenvironment. In response to pathogens, injury, or other pathological stimuli, they undergo a process of activation. This activation is a spectrum, ranging from a pro-inflammatory (M1-like) phenotype, characterized by the release of cytotoxic factors such as pro-inflammatory cytokines and reactive oxygen species, to an anti-inflammatory (M2-like) phenotype, which promotes tissue repair and resolution of inflammation. While acute microglial activation is a crucial component of the CNS defense mechanism, chronic or excessive activation is a hallmark of numerous neurological and psychiatric conditions, contributing to a cycle of neurotoxicity and progressive neuronal damage.[1]

Minocycline's Core Mechanism: Inhibition of Microglial Activation

Minocycline exerts its influence on microglia through a multi-faceted approach, primarily by inhibiting the signaling pathways that drive the pro-inflammatory phenotype. This leads to a reduction in the production of detrimental inflammatory mediators and a potential shift towards a more neuroprotective state.

Key Signaling Pathways Modulated by Minocycline

Minocycline's inhibitory effects on microglial activation are mediated through the modulation of several key intracellular signaling cascades:

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: A pivotal pathway in the inflammatory response, the p38 MAPK cascade is consistently implicated in microglial activation. Minocycline has been shown to directly inhibit the phosphorylation and activation of p38 MAPK in microglia.[2][3][4] This blockade prevents the downstream activation of transcription factors responsible for the expression of pro-inflammatory genes.[2]

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a cornerstone of inflammatory gene transcription. Minocycline can suppress the activation of NF-κB, thereby preventing the production of a wide array of pro-inflammatory cytokines and chemokines.[5][6]

-

Toll-Like Receptor 2 (TLR2) Signaling: In the context of bacterial-induced neuroinflammation, minocycline has been demonstrated to attenuate the activation of the TLR2 signaling pathway in microglia.[7]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: Minocycline can inhibit the phosphorylation of STAT3, a key regulator of inflammatory responses and microglial activation.[7]

The interplay of these pathways is crucial in determining the microglial response to various stimuli.

Quantitative Effects of Minocycline on Microglial Function

The inhibitory effects of minocycline on microglial activation have been quantified in numerous studies, providing concrete evidence of its efficacy. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Effects of Minocycline on Microglia

| Parameter | Model System | Stimulus | Minocycline Concentration | Observed Effect | Reference |

| Pro-inflammatory Cytokines | |||||

| TNF-α | Primary retinal microglia | LPS | Not specified | Inhibition of mRNA expression and release | [8] |

| IL-1β | Primary retinal microglia | LPS | Not specified | Inhibition of mRNA expression and release | [8] |

| IL-6 | BV2 and N9 microglial cells | LTA | ≥100 µmol/L | Significant attenuation of expression and production | [7] |

| Nitric Oxide (NO) | |||||

| NO metabolites | Primary spinal cord cultures | Glutamate, Kainate | 0.2 µM | Prevention of increased release | [9] |

| NO | Primary retinal microglia | LPS | Not specified | Inhibition of release | [8] |

| Signaling Molecules | |||||

| Phospho-p38 MAPK | Primary spinal cord cultures | Glutamate | 0.02 µM | Complete blockade of glutamate-induced increase | [9] |

| Phospho-STAT3 | BV2 and N9 microglial cells | LTA | Not specified | Inhibition of phosphorylation | [7] |

| Microglial Proliferation | |||||

| Microglial Number | Primary spinal cord cultures | Glutamate, Kainate | 0.2 µM | Prevention of excitotoxin-induced proliferation | [9] |

Table 2: In Vivo Effects of Minocycline on Microglia

| Parameter | Animal Model | Insult/Disease | Minocycline Dosage | Observed Effect | Reference |

| Pro-inflammatory Cytokines | |||||

| IL-1β | Mouse | Subarachnoid Hemorrhage | 45 mg/kg/day | Significant downregulation in brain homogenates | [10] |

| TNF-α | Mouse | Subarachnoid Hemorrhage | 45 mg/kg/day | Significant downregulation in brain homogenates | [10] |

| IL-6 | Mouse | Subarachnoid Hemorrhage | 45 mg/kg/day | Significant downregulation in brain homogenates | [10] |

| IL-6 | Tg-SwDI mice (Alzheimer's model) | Cerebral microvascular amyloid | Not specified | Significant reduction in brain levels | [11][12] |

| IL-1β | Zitter mutant rat (neurodegeneration) | Genetic mutation | 45 mg/kg/day | Reduced expression in the midbrain | [13] |

| Microglial Activation Markers | |||||

| Iba1+ cells | Mouse | Subarachnoid Hemorrhage | 45 mg/kg/day | Inhibition of accumulation | [10] |

| MHCII+ microglia | Tg-SwDI mice (Alzheimer's model) | Cerebral microvascular amyloid | Not specified | Significant reduction in number | [11][12] |

| Activated microglia (morphology) | Neonate rat | Closed head injury | 45 mg/kg every 12h for 3 days | Decreased proportion of activated microglia at 3 days post-injury | [14] |

| Iba1+ cell clusters | Zitter mutant rat (neurodegeneration) | Genetic mutation | 45 mg/kg/day | Significant reduction in number | [13] |

| Phagocytic Activity | |||||

| Phagocytosis of fluorescent beads | Mouse | Subarachnoid Hemorrhage | 45 mg/kg/day | Significantly reduced phagocytic activity | [10] |

| Signaling Molecules | |||||

| Phospho-p38 MAPK | Rat | Carrageenan-induced inflammation | Intrathecal administration | Attenuation of increased P-p38 in microglia | [2] |

| Phospho-p38 MAPK & p-MAPKAPK-2 | Mouse | Spinal Cord Injury | Not specified | Significant inhibition of phosphorylation | [4] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature on minocycline's effects on microglia.

In Vitro Assessment of Microglial Activation

4.1.1. Cell Culture

-

Primary Microglia: Isolate microglia from the cerebral cortices of neonatal rodents. Culture in DMEM supplemented with 10% FBS, L-glutamine, and antibiotics.

-

Cell Lines: Culture BV2 or N9 microglial cell lines in appropriate media (e.g., RPMI 1640) with 10% FBS and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

4.1.2. Minocycline Treatment and Stimulation

-

Plate cells at a desired density and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (dissolved in sterile PBS or culture medium) for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or lipoteichoic acid (LTA) from S. aureus (e.g., 5 µg/mL) for a defined period (e.g., 24 hours).

4.1.3. Cytokine Measurement (ELISA)

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits according to the manufacturer's instructions.

4.1.4. Western Blot Analysis for Signaling Proteins

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p38 MAPK, STAT3) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

4.1.5. Nitric Oxide (NO) Assay

-

Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatants using the Griess reagent system.

-

Mix equal volumes of supernatant and Griess reagent and measure the absorbance at 540 nm.

-

Calculate nitrite concentration using a sodium nitrite standard curve.

In Vivo Assessment of Microglial Activation

4.2.1. Animal Models and Minocycline Administration

-

Utilize established animal models of neurological disorders, such as subarachnoid hemorrhage induced by endovascular filament perforation in mice, or transgenic models like the Tg-SwDI mouse for Alzheimer's disease.[10][11]

-

Administer this compound dissolved in sterile PBS via intraperitoneal (i.p.) injection at a specified dose and frequency (e.g., 45 mg/kg daily).[10][14]

4.2.2. Immunohistochemistry for Microglial Markers

-

Perfuse animals with saline followed by 4% paraformaldehyde.

-

Harvest brains and post-fix overnight, then cryoprotect in sucrose solutions.

-

Cut brain sections on a cryostat or vibratome.

-

Perform immunohistochemical staining using primary antibodies against microglial markers such as Iba1 (for all microglia) and MHCII (for activated microglia).[10][11]

-

Use appropriate fluorescently labeled secondary antibodies for visualization.

-

Capture images using a confocal or fluorescence microscope.

4.2.3. Quantification of Microglial Activation

-

Cell Counting: Count the number of Iba1-positive or MHCII-positive cells in specific brain regions using stereological methods.

-

Morphological Analysis: Characterize microglial morphology as ramified (resting), amoeboid (activated), or intermediate stages.

4.2.4. Phagocytosis Assay

-

Prepare acute brain slices from experimental animals.

-

Incubate slices with fluorescently labeled beads.

-

Perform immunostaining for Iba1 to identify microglia.

-

Quantify the co-localization of fluorescent beads with Iba1-positive cells to assess phagocytic activity.[10]

4.2.5. Cytokine Analysis from Brain Tissue

-

Homogenize brain tissue in a suitable buffer containing protease inhibitors.

-

Centrifuge the homogenate to obtain the supernatant.

-

Measure cytokine levels in the supernatant using ELISA or multiplex bead-based assays.[11]

Concluding Remarks and Future Directions

This compound has unequivocally demonstrated its capacity to inhibit detrimental microglial activation through the modulation of key inflammatory signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into its therapeutic potential.

Future investigations should focus on:

-

Clinical Trials: While preclinical data is robust, more large-scale, well-controlled clinical trials are necessary to establish the efficacy and safety of minocycline in various neurological and psychiatric disorders.[1][15][16]

-

Chronic Treatment Effects: The long-term consequences of minocycline administration on microglial function and CNS homeostasis require further elucidation.[17][18]

-

Combination Therapies: Exploring the synergistic effects of minocycline with other therapeutic agents may lead to more effective treatment strategies.

-

Biomarker Development: Identifying reliable biomarkers to monitor microglial activation and the therapeutic response to minocycline in patients is a critical need.

References

- 1. mdpi.com [mdpi.com]

- 2. Intrathecal minocycline attenuates peripheral inflammation-induced hyperalgesia by inhibiting p38 MAPK in spinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Minocycline Alleviates Death of Oligodendrocytes by Inhibiting Pro-Nerve Growth Factor Production in Microglia after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Minocycline attenuates microglia activation and blocks the long-term epileptogenic effects of early-life seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minocycline Ameliorates Staphylococcus aureus-Induced Neuroinflammation and Anxiety-like Behaviors by Regulating the TLR2 and STAT3 Pathways in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minocycline inhibits LPS-induced retinal microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minocycline, a Tetracycline Derivative, Is Neuroprotective against Excitotoxicity by Inhibiting Activation and Proliferation of Microglia | Journal of Neuroscience [jneurosci.org]

- 10. Minocycline Attenuates Microglia/Macrophage Phagocytic Activity and Inhibits SAH-Induced Neuronal Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minocycline Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minocycline Reduces Microglial Activation and Improves Behavioral Deficits in a Transgenic Model of Cerebral Microvascular Amyloid | Journal of Neuroscience [jneurosci.org]

- 13. Minocycline Alleviates Cluster Formation of Activated Microglia and Age-dependent Dopaminergic Cell Death in the Substantia Nigra of Zitter Mutant Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential effects of minocycline on microglial activation and neurodegeneration following closed head injury in the neonate rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medrxiv.org [medrxiv.org]

- 16. Investigating the potential of minocycline in reducing brain inflammation in chronic low back pain: a randomized, placebo-controlled mechanistic clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Anti-apoptotic and Immunomodulatory Properties of Minocycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline hydrochloride, a second-generation, semi-synthetic tetracycline antibiotic, has garnered significant attention for its therapeutic potential beyond its antimicrobial activity.[1] Extensive research has unveiled its potent anti-apoptotic and immunomodulatory properties, making it a compelling candidate for the treatment of a wide range of conditions, including neurodegenerative diseases, ischemic injury, and inflammatory disorders.[1] This technical guide provides a comprehensive overview of the mechanisms of action, key experimental data, and detailed protocols for investigating the anti-apoptotic and immunomodulatory effects of minocycline.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key markers of apoptosis and inflammation.

Table 1: Anti-apoptotic Effects of this compound

| Parameter | Experimental Model | Minocycline Concentration/Dose | Observed Effect | Reference |

| Apoptosis Inhibition (IC50) | West Nile Virus-infected human neuronal cells | 4.23 ± 0.99 µg/mL | Inhibition of virus-induced apoptosis | |

| MCF-7 breast cancer cells | 36.10 µM | Induction of apoptosis | ||

| Caspase-3 Activity | Rat model of traumatic brain injury | Not specified | Significantly reduced cleaved caspase-3 levels | [2] |

| Rat model of retinal photic injury | 30 and 45 mg/kg (pretreatment), 45 mg/kg (posttreatment) | Significantly reduced increase in caspase-3 enzyme activity | [3] | |

| Transgenic mouse model of Huntington's disease | Not specified | Inhibition of caspase-1 and caspase-3 mRNA upregulation | [4] | |

| Bcl-2 Family Protein Expression | Rat model of optic nerve transection | 22 mg/kg/day | Significantly increased Bcl-2 expression and decreased Bax expression | [5] |

| Rat model of traumatic brain injury | Not specified | Reversed the increase in Bax and decrease in Bcl-2 protein levels | [2] | |

| Rat model of ovarian torsion | Not specified | Significantly enhanced Bcl-2 gene expression and attenuated Bax gene expression | [6] | |

| Male germ cell apoptosis model | 50 and 100 mg/kg | Prevented apoptosis by 59.4% and 62.2% respectively, and restored BCL-2 levels | [7] |

Table 2: Immunomodulatory Effects of this compound

| Parameter | Experimental Model | Minocycline Concentration/Dose | Observed Effect | Reference |

| TNF-α Production | LPS-stimulated THP-1 cells | Dose-dependent | Markedly suppressed TNF-α production | [8] |

| Human T cell-microglia interaction | Not specified | Decreased TNF-α levels | [9] | |

| Patients with chronic periodontitis | Topical ointment | Significantly lower TNF-α levels in gingival crevicular fluid | [10] | |

| IL-1β Production | Patients with chronic periodontitis | Topical ointment | Significantly lower IL-1β levels in gingival crevicular fluid | [10] |

| IL-6 Production | Rat model of neuropathic pain (macrophages) | 10, 20, and 40 mg/kg | Attenuated the production of IL-6 | [11] |

| Rat model of neuropathic pain (microglia) | 20 and 40 mg/kg | Decreased the level of IL-6 | [11] | |

| Patients with chronic periodontitis | Topical ointment | Significantly lower IL-6 levels in gingival crevicular fluid | [10] | |

| CD4+ T Cell Activation | Human CD4+ T cells | As low as 5 µg/ml | Decreased activation marker expression (CD25, HLADR) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of minocycline's properties.

Caspase-3 Colorimetric Assay

This protocol is adapted from commercially available kits and is designed to quantify caspase-3 activity in cell lysates.[5][13][14][15]

Materials:

-

Cell Lysis Buffer

-

2x Reaction Buffer

-

Dithiothreitol (DTT)

-

Caspase-3 substrate (DEVD-pNA)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Induce apoptosis in your cell line of interest using an appropriate stimulus, with and without minocycline treatment.

-

Harvest 1-5 x 10^6 cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

-

Assay:

-

Dilute the cell lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay well in a 96-well plate.

-

Prepare a 2x Reaction Buffer containing 10 mM DTT.

-

Add 50 µL of the 2x Reaction Buffer/DTT mix to each well containing the cell lysate.

-

Add 5 µL of 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Analysis:

-

Read the absorbance at 400-405 nm using a microplate reader.

-

Compare the absorbance of minocycline-treated samples to untreated controls to determine the fold-change in caspase-3 activity.

-

Western Blot for Bcl-2 Family Proteins

This protocol provides a general procedure for the detection of Bcl-2 and Bax proteins in cell lysates by Western blotting.[16][17][18]

Materials:

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Treat cells with the desired conditions (e.g., apoptotic stimulus with or without minocycline).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.

-

ELISA for TNF-α in Cell Culture Supernatants

This protocol describes a sandwich ELISA for the quantification of TNF-α in cell culture supernatants.[19][20][21][22]

Materials:

-

TNF-α capture antibody

-

Recombinant TNF-α standard

-

Biotinylated TNF-α detection antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

96-well ELISA plates

-

Wash buffer

-

Assay diluent

Procedure:

-

Plate Coating:

-

Coat a 96-well ELISA plate with TNF-α capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1 hour at room temperature.

-

-

Standard and Sample Incubation:

-

Prepare a serial dilution of the recombinant TNF-α standard.

-

Add 100 µL of standards and cell culture supernatants (collected from cells treated with or without minocycline) to the wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Detection:

-

Add 100 µL of biotinylated TNF-α detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate three times with wash buffer.

-

-

Development and Measurement:

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm.

-

Generate a standard curve and calculate the concentration of TNF-α in the samples.

-

TUNEL Assay for Apoptosis Detection

This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation in apoptotic cells.[2][23][24][25][26]

Materials:

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TdT reaction buffer

-

Terminal deoxynucleotidyl transferase (TdT)

-

BrdU-dUTP or other labeled nucleotides

-

Fluorescently labeled anti-BrdU antibody (if using indirect method)

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells on coverslips and treat with an apoptotic stimulus in the presence or absence of minocycline.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

-

Permeabilization:

-

Incubate the cells in permeabilization solution for 20 minutes at room temperature.

-

Wash twice with PBS.

-

-

TUNEL Reaction:

-

Prepare the TdT reaction mix according to the manufacturer's instructions, containing TdT enzyme and labeled nucleotides.

-

Incubate the cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.

-

-

Staining and Visualization:

-

If using an indirect method, incubate with a fluorescently labeled antibody against the incorporated nucleotide.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

-

Analysis:

-

Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Quantify the percentage of TUNEL-positive cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of minocycline.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Minocycline partially inhibits caspase-3 activation and photoreceptor degeneration after photic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minocycline inhibits caspase-1 and caspase-3 expression and delays mortality in a transgenic mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Protective Effect of Minocycline on Bax and Bcl-2 Gene Expression,Histological Damages and Oxidative Stress Induced by Ovarian Torsion in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minocycline up-regulates BCL-2 levels in mitochondria and attenuates male germ cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minocycline Induces Autophagy and Inhibits Cell Proliferation in LPS-Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minocycline attenuates T cell and microglia activity to impair cytokine production in T cell-microglia interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. Minocycline Effects on IL-6 Concentration in Macrophage and Microglial Cells in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Minocycline Suppresses Activation of Nuclear Factor of Activated T Cells 1 (NFAT1) in Human CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. takarabio.com [takarabio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 17. edspace.american.edu [edspace.american.edu]

- 18. bio-rad.com [bio-rad.com]

- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. file.elabscience.com [file.elabscience.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 24. assaygenie.com [assaygenie.com]

- 25. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

Unveiling the Immunomodulatory Core of Minocycline Hydrochloride: A Technical Guide to its Effects on Cytokine Production

For Immediate Release

A Deep Dive into Minocycline's Anti-Inflammatory Mechanisms, Offering a Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the well-documented, non-antimicrobial, anti-inflammatory, and immunomodulatory properties of minocycline hydrochloride, a second-generation, semi-synthetic tetracycline. Beyond its established use as an antibiotic, minocycline has garnered significant interest for its therapeutic potential in a range of inflammatory and neurodegenerative conditions. This is largely attributed to its profound effects on cytokine production, the signaling molecules that orchestrate the immune response.

This guide provides a thorough examination of the quantitative effects of minocycline on various cytokines, details the underlying molecular mechanisms, presents comprehensive experimental protocols for further investigation, and visualizes key signaling pathways and workflows to facilitate a deeper understanding.

Quantitative Impact of Minocycline on Cytokine Production

Minocycline has been consistently shown to suppress the production of key pro-inflammatory cytokines in a dose- and time-dependent manner across a variety of in vitro and in vivo models.[1] Conversely, it has also been observed to enhance the expression of certain anti-inflammatory cytokines, highlighting its role as an immunomodulator.

In Vitro Evidence

Studies utilizing cell lines such as human THP-1 monocytes and murine ANA-1 macrophages, as well as primary human peripheral blood mononuclear cells (PBMCs), have demonstrated significant, dose-dependent inhibition of pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) upon stimulation with lipopolysaccharide (LPS).[1][2][3][4] For instance, in ovarian cancer cell lines, 100 µM of minocycline resulted in a significant decrease in IL-6 production. Furthermore, in human PBMCs, minocycline has been shown to significantly increase the gene expression of the anti-inflammatory cytokine IL-10.[5]

Table 1: In Vitro Effects of Minocycline on Cytokine Production

| Cell Type | Cytokine | Minocycline Concentration | Stimulus | Outcome |

| THP-1 Monocytic Cells | TNF-α, IL-6, IFN-γ, IL-8, MCP-1, etc. | Dose-dependent | LPS | Suppression[2] |

| Ovarian Cancer Cells (SKOV-3) | IL-6 | 100 µM | IL-1β | ~50% inhibition at 6h |

| Ovarian Cancer Cells (CAOV-3) | IL-6 | 100 µM | IL-1β | ~35% inhibition at 6h[6] |

| Murine Macrophages (ANA-1) | TNF-α | 10-70 µg/mL | LPS | Dose- and time-dependent inhibition[1] |

| Human PBMCs | IL-10 | 25 µg/mL | LPS | Significant increase in gene expression[5] |

In Vivo Findings

Animal models of various inflammatory conditions have corroborated the in vitro findings. In a rat model of neuropathic pain, minocycline administered at dosages of 10-40 mg/kg significantly attenuated the production of IL-6 in both macrophages and microglial cells.[7] Similarly, in a mouse model of rosacea-like inflammation, minocycline treatment led to a significant downregulation of TNF-α, IL-6, IL-1α, and IL-1β.[8][9] Studies in a rodent model of diabetic retinopathy also revealed that minocycline treatment (22.5 mg/kg) resulted in a 50% and 40% reduction in the mRNA levels of TNF-α and IL-1β, respectively.[10] In a model of whole-body irradiation in mice, minocycline was found to decrease IL-1β and increase the anti-inflammatory cytokine IL-10 in the brain.[11]

Table 2: In Vivo Effects of Minocycline on Cytokine Production

| Animal Model | Condition | Cytokine | Minocycline Dosage | Outcome |

| Rat | Neuropathic Pain | IL-6 | 10, 20, 40 mg/kg | Significant decrease in macrophages and microglia[7] |

| Mouse | Rosacea-like Inflammation | TNF-α, IL-6, IL-1α, IL-1β | Not Specified | Significant downregulation[8][9] |

| Rat | Diabetic Retinopathy | TNF-α, IL-1β (mRNA) | 22.5 mg/kg | 50% and 40% reduction, respectively[10] |

| Mouse | Whole-body Irradiation | IL-1β (brain) | Not Specified | Decrease[11] |

| Mouse | Whole-body Irradiation | IL-10 (brain) | Not Specified | Significant increase[11] |

Core Mechanisms of Action: Signaling Pathway Modulation

The primary mechanism underlying minocycline's anti-inflammatory effects is its ability to interfere with key intracellular signaling pathways that regulate cytokine gene expression.

The NF-κB Pathway: A Central Target

A substantial body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a central mechanism of minocycline's action.[2] Minocycline has been shown to suppress the phosphorylation of the IκB kinase (IKK) complex, which is a critical step in the activation of NF-κB.[2] This inhibition prevents the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise drive the transcription of pro-inflammatory cytokine genes.[2] Furthermore, minocycline can also downregulate the expression of Toll-like receptor 4 (TLR4), a key upstream activator of the NF-κB pathway.[8][9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Minocycline modulates cytokine and chemokine production in lipopolysaccharide-stimulated THP-1 monocytic cells by inhibiting IκB kinase α/β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minocycline ameliorates LPS-induced inflammation in human monocytes by novel mechanisms including LOX-1, Nur77 and LITAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minocycline Induces Autophagy and Inhibits Cell Proliferation in LPS-Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The immunomodulatory effect of minocycline on gene expression of inflammation related cytokines in lipopolysaccharide-treated human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minocycline Suppresses Interleukine-6, Its Receptor System and Signaling Pathways and Impairs Migration, Invasion and Adhesion Capacity of Ovarian Cancer Cells: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minocycline Effects on IL-6 Concentration in Macrophage and Microglial Cells in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minocycline inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro | PLOS One [journals.plos.org]

- 9. Minocycline inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Preparation and Use of Minocycline Hydrochloride Stock Solution in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Minocycline hydrochloride is a semi-synthetic, second-generation tetracycline antibiotic known for its broad-spectrum bacteriostatic activity.[1][2] It functions primarily by binding to the 30S ribosomal subunit in bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex and thereby inhibits protein synthesis.[1][2] Beyond its antimicrobial properties, minocycline has garnered significant interest for its pleiotropic non-antibiotic effects, including anti-inflammatory, anti-apoptotic, and neuroprotective activities. These properties are attributed to its ability to modulate various signaling pathways, such as inhibiting microglial activation, matrix metalloproteinases (MMPs), and key enzymes in the apoptotic cascade like caspases.[3][4]

This application note provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments. It includes solubility data, stability information, and a general procedure for treating cells. Additionally, it outlines key signaling pathways modulated by minocycline.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₇N₃O₇·HCl |

| Molecular Weight | 493.94 g/mol |

| CAS Number | 13614-98-7 |

| Appearance | Crystalline solid[5] |

Table 2: Solubility of this compound

| Solvent | Maximum Concentration (Reported) | Source |

|---|---|---|

| DMSO | ~257.5 mg/mL (521.32 mM) | TargetMol[6] |

| DMSO | 49.39 mg/mL (100 mM) | Tocris Bioscience |

| DMSO | ~19.23 mg/mL (38.93 mM) | MedchemExpress[7] |

| DMSO | ~5 mg/mL | Cayman Chemical[5] |

| Water | 12.35 mg/mL (25 mM) | Tocris Bioscience |

| Water | ~50 mg/mL | Sigma-Aldrich[8] |

| PBS (pH 7.2) | ~1 mg/mL | Cayman Chemical[5] |

Note: Solubility can vary between batches and based on the degree of hydration. Sonication or gentle warming may be required to achieve maximum solubility.[6][7][9]

Table 3: Recommended Storage and Stability of this compound Solutions

| Form | Solvent | Storage Temperature | Stability |

|---|---|---|---|

| Solid Powder | N/A | -20°C | ≥ 4 years[5] |

| Stock Solution | DMSO | -80°C (long-term) | Aliquots recommended to avoid freeze-thaw cycles.[6] |

| Stock Solution | DMSO | 4°C (short-term) | Up to one week.[6] |

| Aqueous Solution | Water / Buffer | 4°C | Not recommended for more than one day.[5] |

| Aqueous Solution | 0.1 N HCl (1 mg/mL) | 4°C | Up to two days.[8] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.

Materials:

-

This compound powder (e.g., CAS 13614-98-7)

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

0.22 µm syringe filter (optional, for sterilization)

Procedure:

-

Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood or ventilated enclosure.

-

Calculation: Calculate the mass of this compound needed. For a 10 mM solution, using a molecular weight of 493.94 g/mol : Mass (mg) = 10 mmol/L * 0.001 L * 493.94 g/mol * 1000 mg/g = 4.94 mg for 1 mL of DMSO.

-

Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.

-

Dissolution: Add the powder to a sterile conical tube. Using a sterile pipette, add the corresponding volume of anhydrous DMSO to the tube.

-